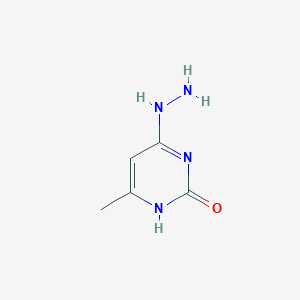

4-Hydrazinyl-6-methylpyrimidin-2(1H)-one

説明

4-Hydrazinyl-6-methylpyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a hydrazinyl group at position 4 and a methyl group at position 4. Pyrimidinones are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling diverse biological interactions .

Synthesis of such derivatives often involves nucleophilic substitution reactions. For instance, hydrazine can react with halogenated pyrimidinones to introduce the hydrazinyl group. highlights a related synthesis method for 2-hydrazino-6-methylpyrimidin-4-one using potassium nitrite and acetic acid, demonstrating the versatility of hydrazine in functionalizing pyrimidinone scaffolds .

特性

分子式 |

C5H8N4O |

|---|---|

分子量 |

140.14 g/mol |

IUPAC名 |

4-hydrazinyl-6-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H8N4O/c1-3-2-4(9-6)8-5(10)7-3/h2H,6H2,1H3,(H2,7,8,9,10) |

InChIキー |

OTOWPAWAWTZRGE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC(=O)N1)NN |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Positional Isomerism

a. 2-Hydrazino-6-methylpyrimidin-4-one

- Structure : Positional isomer of the target compound, with hydrazinyl at position 2 and ketone at position 3.

- Synthesis: Prepared via diazotization of 2-amino-6-methylpyrimidin-4-one using KNO₂ in acetic acid .

- Applications : Intermediate for azido derivatives, useful in click chemistry.

b. 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one

- Structure : Ethoxycarbonyl and phenyl substituents at positions 5 and 4, respectively, with a partially saturated pyrimidine ring.

- Synthesis : Prepared via Biginelli reaction, confirmed by NMR (δ 1.09 for -OCH₂CH₃, 2.25 for CH₃, and 7.28 for aromatic protons) .

- Key Feature : Demonstrates the impact of bulky substituents on ring conformation and hydrogen-bonding patterns.

c. 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one

Substituent Effects on Physicochemical Properties

- Hydrazinyl vs. Methylsulfanyl : The hydrazinyl group in 4-Hydrazinyl-6-methylpyrimidin-2(1H)-one facilitates hydrogen bonding and metal coordination, critical for biological activity. In contrast, methylsulfanyl groups increase hydrophobicity, as seen in ’s compound .

- Ethoxycarbonyl and Phenyl Groups : These substituents in ’s compound introduce steric hindrance, reducing solubility but stabilizing the partially saturated ring .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。